molecular formula C7H5FN2O2S B2367295 Imidazo[1,5-a]pyridine-3-sulfonyl fluoride CAS No. 1936147-32-8

Imidazo[1,5-a]pyridine-3-sulfonyl fluoride

Cat. No. B2367295
CAS RN: 1936147-32-8
M. Wt: 200.19
InChI Key: YVANUFYYLMJYNP-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine-3-sulfonyl fluoride is a chemical compound with the CAS Number: 1936147-32-8 . It has a molecular weight of 200.19 . This compound is a significant structural component of a large number of agrochemicals and pharmaceuticals .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5FN2O2S/c8-13(11,12)7-9-5-6-3-1-2-4-10(6)7/h1-5H . The InChI key is YVANUFYYLMJYNP-UHFFFAOYSA-N .


Chemical Reactions Analysis

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been used in a variety of chemical reactions, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 200.19 .

Scientific Research Applications

Photophysical Investigation in Liposome Models

Imidazo[1,5-a]pyridine compounds, including imidazo[1,5-a]pyridine-3-sulfonyl fluoride, have demonstrated potential as emissive compounds in various fields like optoelectronics, coordination chemistry, sensors, and chemical biology. A study by Renno et al. (2022) on imidazo[1,5-a]pyridine-based fluorophores revealed their suitability as cell membrane probes. These compounds show promise in studying membrane dynamics, hydration, and fluidity, which are vital for monitoring cellular health and exploring biochemical pathways (Renno et al., 2022).

Nitration in Synthetic Chemistry

The nitration of imidazo[1,5-a]pyridines, as described by Glover and Peck (1980), highlights its chemical reactivity. This process, typically involving nitric acid and sulphuric acid, allows for nitration at specific positions of the imidazo[1,5-a]pyridine structure, opening avenues for further chemical transformations and applications in synthesis (Glover & Peck, 1980).

Fluorescence Switching and pH Sensing

Hutt et al. (2012) identified imidazo[1,5-a]pyridinium ions, which are closely related to this compound, as highly emissive and water-soluble fluorophores. These compounds exhibit fluorescence switching, making them suitable as pH sensors with dual emission pathways. The study underscores the impact of structural modifications on their emission properties, highlighting their potential in sensing applications (Hutt et al., 2012).

Versatile Architecture for Stable N-heterocyclic Carbenes

The imidazo[1,5-a]pyridine framework has been identified as a versatile platform for generating stable N-heterocyclic carbenes. Alcarazo et al. (2005) synthesized and characterized rhodium mono- and biscarbenes derived from imidazo[1,5-a]pyridin-3-ylidenes, demonstrating the scaffold's potential in creating novel carbene types (Alcarazo et al., 2005).

Synthesis of Imidazo[1,5-a]pyridines for Therapeutic Agents

Imidazo[1,2-a]pyridines, structurally similar to this compound, have been investigated for their potential in medicinal chemistry. Deep et al. (2016) outlined the various applications of this scaffold in creating compounds with activities like anticancer, antimycobacterial, and antiviral. These findings suggest the potential of imidazo[1,5-a]pyridine derivatives in developing new therapeutic agents (Deep et al., 2016).

properties

IUPAC Name

imidazo[1,5-a]pyridine-3-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O2S/c8-13(11,12)7-9-5-6-3-1-2-4-10(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVANUFYYLMJYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N2C=C1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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